BRN 5835751
Overview
Description
BRN 5835751 is a complex organic compound with a unique structure that includes multiple functional groups such as amino, carboxyl, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 5835751 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dodeca-6,8-dien-2-yl backbone, followed by the introduction of amino, carboxyl, and hydroxyl groups through various chemical reactions. Common reagents used in these reactions include amines, carboxylic acids, and hydroxylating agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Purification steps such as crystallization, filtration, and chromatography are essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
BRN 5835751 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxyl groups can produce alcohols.
Scientific Research Applications
BRN 5835751 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of BRN 5835751 involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent modifications, which can modulate the activity of its targets and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other organic compounds.
Bromine compounds: Include a variety of brominated organic molecules with diverse applications.
Uniqueness
BRN 5835751 is unique due to its complex structure and the presence of multiple functional groups that enable a wide range of chemical reactions and interactions. This makes it a versatile compound with significant potential in various fields of research and industry.
Properties
IUPAC Name |
2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O8/c17-9-15(27,19-7-13(23)24)11(21)5-3-1-2-4-6-12(22)16(28,10-18)20-8-14(25)26/h1-3,5,19-20,27-28H,4,6-10,17-18H2,(H,23,24)(H,25,26)/b2-1+,5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVCVFFEXLFTBT-NRNIAZNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(CN)(NCC(=O)O)O)C=CC=CC(=O)C(CN)(NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)C(CN)(NCC(=O)O)O)/C=C/C=C/C(=O)C(CN)(NCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143673-93-2 | |
Record name | Glycine, 1,1'-(1,8-dioxo-1,8-octanediyl)bis(glycyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143673932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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